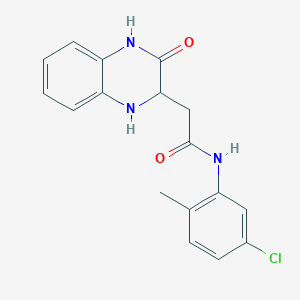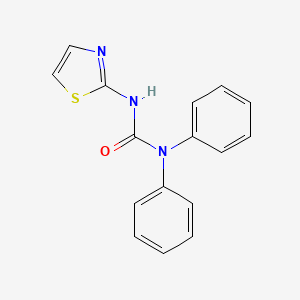![molecular formula C14H11N3O4 B12490212 {2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B12490212.png)
{2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with hydroxy and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium methoxide, and solvents like methanol . The final step usually includes the acylation of the pyrrolo[3,2-d]pyrimidine intermediate to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
{2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
{2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of {2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the hydroxy and phenyl substituents.
Indole-3-acetic acid: Shares the acetic acid moiety but has a different core structure.
Pyrido[2,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness
The uniqueness of {2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11N3O4 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C14H11N3O4/c18-10(19)7-17-13(20)12-11(16-14(17)21)9(6-15-12)8-4-2-1-3-5-8/h1-6,15H,7H2,(H,16,21)(H,18,19) |
Clave InChI |
ZKYPCVFTHJIIDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B12490129.png)
![1,3-dimethyl-5-({[3-(pyridin-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12490137.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12490140.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B12490144.png)
![3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol](/img/structure/B12490151.png)
![N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B12490157.png)

![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490174.png)
![Methyl 5-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490183.png)


![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12490196.png)
![2-(4-chlorophenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490197.png)
![{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490227.png)
